2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one is a pyridotriazine derivative characterized by a 4-methoxybenzylsulfanyl group at position 2 and a methyl substituent at position 9 of the heterocyclic core. The compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, which is notable for its fused pyridine-triazine scaffold.
Synthetically, the compound likely follows protocols analogous to related derivatives, such as nucleophilic substitution or coupling reactions involving sulfanyl precursors. For example, similar compounds (e.g., benzylsulfanyl analogs) are synthesized via reactions with potassium carbonate and alkyl halides in polar aprotic solvents like acetonitrile, followed by purification via silica gel chromatography . The 4-methoxybenzyl group may enhance solubility due to its electron-donating methoxy moiety, distinguishing it from halogenated or bulky substituents in analogs .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQWRBHKLIYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of a suitable solvent, such as N-methyl-2-pyrrolidone, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.
For example, the compound can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents. Similarly, reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced biological activities.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar triazine structures exhibit significant anticancer properties. The pyrido[1,2-a]triazine framework has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of triazine have shown promising results in targeting specific cancer pathways, making them potential candidates for drug development.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of compounds related to 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one. The presence of the methoxy group enhances its interaction with biological targets involved in inflammatory responses. Research indicates that such compounds can modulate inflammatory cytokines and signaling pathways, suggesting their utility in treating inflammatory diseases.
Antimicrobial Activity
The compound's thioether functionality may contribute to its antimicrobial properties. Similar thioether-containing compounds have demonstrated efficacy against various bacterial strains and fungi. This suggests that 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one could be explored as a lead compound for developing new antimicrobial agents.
Synthetic Applications
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one involves several steps that can be optimized for yield and purity. The synthetic routes often utilize readily available starting materials and can be adapted for large-scale production.
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
For example, the compound may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Similarly, its interaction with bacterial enzymes can disrupt essential metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- The methyl group at position 9 (vs. 7 or 8 in other derivatives) may influence steric interactions and binding affinity in biological systems.
Analogues with Amino Substituents
Compounds with amino groups at position 2 (e.g., 4b3–4b7 in ) exhibit distinct physicochemical profiles:
Key Observations :
- Amino-substituted derivatives generally exhibit lower melting points (e.g., 124°C for 4b5) compared to sulfanyl analogs, likely due to reduced crystallinity from flexible alkylamino groups.
- The sulfanyl group in the target compound may confer greater chemical stability under acidic conditions compared to amino groups, which are prone to protonation or oxidation.
Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound may enhance π-π stacking interactions in biological targets compared to electron-withdrawing substituents (e.g., Cl).
- Steric Effects: Bulky groups (e.g., tert-butyl in A891152) or branched amines (e.g., diisopropylamino in 4b7) may reduce binding efficiency in sterically sensitive environments.
- Spectral Signatures: The target compound’s IR and NMR spectra would differ from amino-substituted analogs, particularly in the C=O stretching region (~1700 cm⁻¹) and sulfur-related shifts in NMR .
Biological Activity
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound notable for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
The compound has the molecular formula and a molecular weight of 313.37 g/mol. It features a pyrido[1,2-a][1,3,5]triazin-4-one core structure with a 4-methoxybenzylsulfanyl substituent. The sulfanyl group is significant for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfanyl group enhances its potential as an enzyme inhibitor or receptor modulator, leading to modulation of biological pathways relevant in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one. For instance:
- Inhibition of PARP1 : Compounds derived from similar structures have shown significant inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. One study reported that certain derivatives inhibited PARP1 activity with IC50 values comparable to established drugs like Olaparib .
- Cytotoxicity against Cancer Cell Lines : The compound has been tested against various human cancer cell lines, demonstrating moderate to significant cytotoxic effects. For example, derivatives showed promising results against breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Screening : Similar compounds have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group may enhance the interaction with bacterial enzymes .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Research indicates that compounds with similar functionalities can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
